molecular formula C18H15N3O3S B7480012 2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B7480012
M. Wt: 353.4 g/mol
InChI Key: BIOGLXZWZYUWOR-UHFFFAOYSA-N
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Description

2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a benzoylphenoxy group and a thiadiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Benzoylphenoxy Intermediate: The initial step involves the reaction of 4-hydroxybenzophenone with an appropriate acylating agent to form the benzoylphenoxy intermediate.

    Formation of the Thiadiazole Intermediate: The next step involves the synthesis of the 5-methyl-1,3,4-thiadiazole intermediate through the reaction of thiosemicarbazide with an appropriate methylating agent.

    Coupling Reaction: The final step involves the coupling of the benzoylphenoxy intermediate with the thiadiazole intermediate in the presence of a suitable coupling agent to form this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can be compared with other similar compounds, such as:

    2-(4-benzoylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide: Lacks the methyl group on the thiadiazole ring.

    2-(4-benzoylphenoxy)-N-(5-methyl-1,2,4-thiadiazol-3-yl)acetamide: Has a different substitution pattern on the thiadiazole ring.

Properties

IUPAC Name

2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-12-20-21-18(25-12)19-16(22)11-24-15-9-7-14(8-10-15)17(23)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOGLXZWZYUWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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